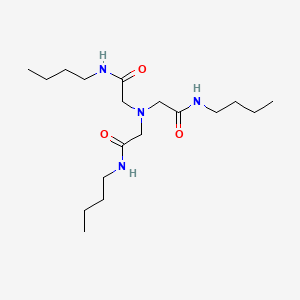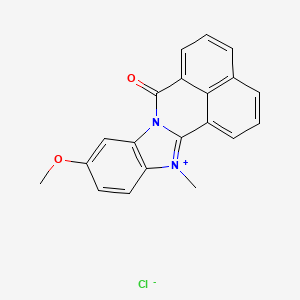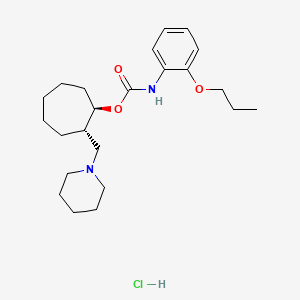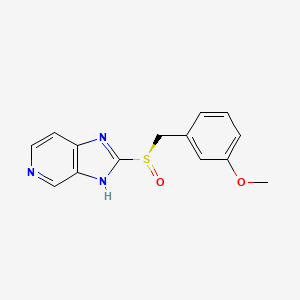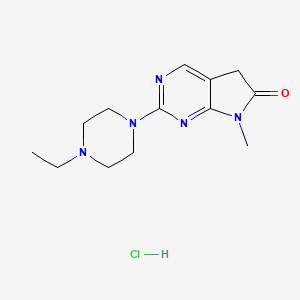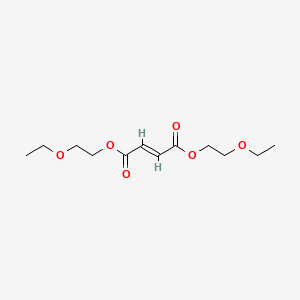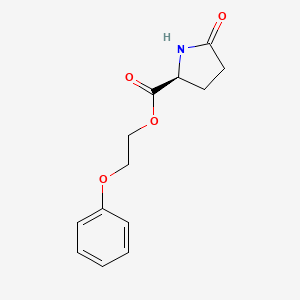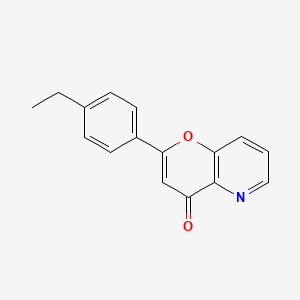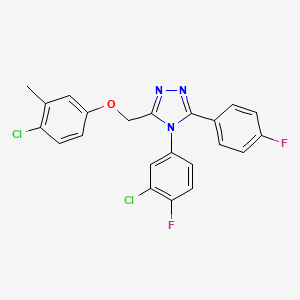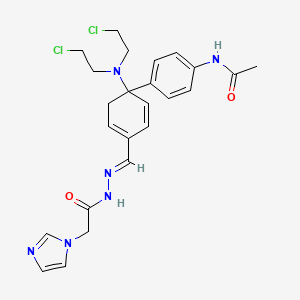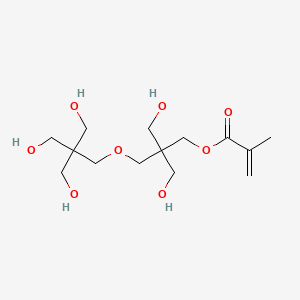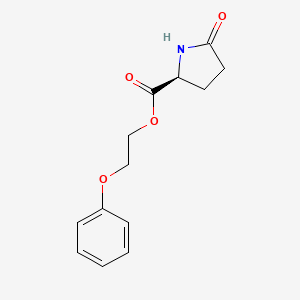
Phenoxyethyl PCA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenoxyethyl PCA, also known as 2-phenoxyethyl pyrrolidone carboxylic acid, is a compound commonly used in cosmetic and personal care products. It functions primarily as a humectant, helping to retain moisture in the skin. This compound is known for its antimicrobial properties, which can help preserve formulations and enhance skin hygiene .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phenoxyethyl PCA can be synthesized through the reaction of phenoxyethanol with pyrrolidone carboxylic acid. The reaction typically involves the esterification of phenoxyethanol with pyrrolidone carboxylic acid under acidic conditions. The process may require a catalyst, such as sulfuric acid, to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure complete esterification .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound suitable for use in cosmetic formulations .
Análisis De Reacciones Químicas
Types of Reactions
Phenoxyethyl PCA undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form phenoxyacetic acid derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: The phenoxy group can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: Phenoxyethyl alcohol derivatives.
Substitution: Various phenoxyethyl derivatives depending on the nucleophile used
Aplicaciones Científicas De Investigación
Phenoxyethyl PCA has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and its ability to enhance skin hydration.
Medicine: Investigated for potential therapeutic applications due to its antimicrobial and moisturizing properties.
Industry: Widely used in cosmetic formulations to improve product stability and efficacy .
Mecanismo De Acción
Phenoxyethyl PCA exerts its effects primarily through its ability to retain moisture and its antimicrobial properties. The compound interacts with the skin’s natural moisture barrier, enhancing hydration and preventing water loss. Its antimicrobial action is due to its ability to disrupt microbial cell membranes, leading to cell death. This makes it effective against a broad spectrum of bacteria and fungi .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxyethanol: A glycol ether used as a preservative and solvent.
Phenoxyethyl piperidine: Known for its pharmacological activities, including antitussive and anticancer properties.
Phenoxyethyl morpholine: Used in selective estrogen receptor modulator drugs
Uniqueness
Phenoxyethyl PCA stands out due to its dual functionality as a humectant and antimicrobial agent. This makes it particularly valuable in cosmetic formulations where both moisture retention and preservation are critical. Its ability to enhance skin hydration while providing antimicrobial protection sets it apart from other similar compounds .
Propiedades
Número CAS |
835913-41-2 |
|---|---|
Fórmula molecular |
C13H15NO4 |
Peso molecular |
249.26 g/mol |
Nombre IUPAC |
2-phenoxyethyl (2S)-5-oxopyrrolidine-2-carboxylate |
InChI |
InChI=1S/C13H15NO4/c15-12-7-6-11(14-12)13(16)18-9-8-17-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 |
Clave InChI |
IBJOBFSVAQOVRA-NSHDSACASA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)OCCOC2=CC=CC=C2 |
SMILES canónico |
C1CC(=O)NC1C(=O)OCCOC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


